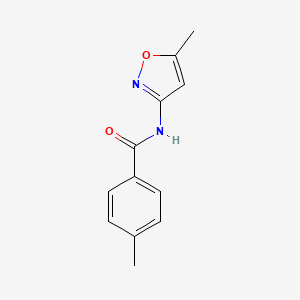

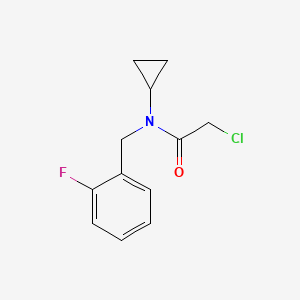

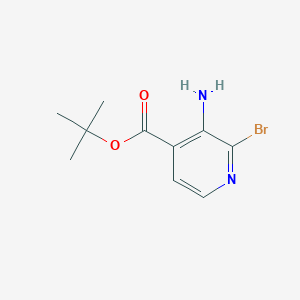

4-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide” is a chemical compound that belongs to the class of oxazole derivatives . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It’s a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Derivatives

- The chemical compound 4-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide has been studied for its potential in various chemical reactions and synthesis processes. For instance, it has been investigated in the context of aminolysis and hydrolysis reactions involving chromonyl oxazolones, leading to the formation of novel benzamide derivatives. This includes the synthesis of N-[1-(diethylamino)-1-oxo-3-(4-oxo-4H-1-benzopyran-3-yl)prop-2-en-2-yl] benzamide through aminolysis, and the generation of α-keto-acid derivatives via hydrolysis (Jones, 1981).

Antimicrobial and Antitubercular Activity

- Research has been conducted on the synthesis of various benzamide derivatives, including those similar to this compound, to evaluate their potential for antimicrobial and antitubercular activities. For example, studies on N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline) benzamide derivatives have shown promising results against Mycobacterium tuberculosis, indicating potential therapeutic applications in treating tuberculosis (Dighe et al., 2012).

Supramolecular Gelators

- N-(thiazol-2-yl) benzamide derivatives, closely related to this compound, have been synthesized and studied for their gelation behavior. These compounds, particularly those with methyl functionalities, have demonstrated potential as supramolecular gelators, useful in the formation of gels for various applications, such as drug delivery and tissue engineering (Yadav & Ballabh, 2020).

Crystallographic Studies

- Crystallographic studies have been performed on benzamides structurally related to this compound. These studies provide valuable insights into the molecular structure and bonding characteristics of such compounds, which can have implications in the design of new materials and pharmaceuticals (Chinthal et al., 2020).

Wirkmechanismus

Target of Action

The primary target of 4-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide is human carbonic anhydrases (hCAs), which are enzymes involved in many important physiological and pathological processes . This compound exhibits the properties of an isoform-selective inhibitor of human carbonic anhydrase II .

Mode of Action

This compound: interacts with its targets by inhibiting the activity of human carbonic anhydrase II . This inhibition results in changes in the physiological and pathological processes that these enzymes are involved in .

Biochemical Pathways

The inhibition of human carbonic anhydrase II by This compound affects various biochemical pathways. These pathways are involved in important physiological processes such as ophthalmology, treatment of epilepsy, oncology, and the development of modern anti-infective drugs .

Result of Action

The molecular and cellular effects of the action of This compound are primarily related to its inhibitory effect on human carbonic anhydrase II . This results in changes in the physiological and pathological processes that these enzymes are involved in .

Biochemische Analyse

Biochemical Properties

4-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain isoforms of human carbonic anhydrase, specifically human carbonic anhydrase II, with a high degree of selectivity . This interaction is crucial as it can influence the enzyme’s activity, potentially leading to therapeutic applications in conditions where carbonic anhydrase activity is dysregulated.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in antimicrobial studies, derivatives of oxazole, the core structure of this compound, have shown significant activity against various bacterial strains . This suggests that the compound may alter cellular processes in pathogens, leading to their inhibition or death.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of certain enzymes, such as carbonic anhydrase, by binding to the active site and preventing substrate access . This inhibition can lead to changes in cellular processes and gene expression, contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, making it suitable for extended studies

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits therapeutic effects without significant toxicity . At higher doses, toxic or adverse effects have been observed, indicating a threshold beyond which the compound’s safety is compromised.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with various enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell . Understanding these pathways is crucial for predicting the compound’s behavior in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . This information is vital for understanding its pharmacokinetics and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . Detailed studies on its localization can provide insights into its mechanism of action and potential cellular targets.

Eigenschaften

IUPAC Name |

4-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-8-3-5-10(6-4-8)12(15)13-11-7-9(2)16-14-11/h3-7H,1-2H3,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXLKEGOUIRQNKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=NOC(=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]furan-2-carboxamide](/img/structure/B2610861.png)

![3-methyl-1-phenyl-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1H-pyrazolo[3,4-b]pyridin-4(7H)-one](/img/structure/B2610864.png)

![N-benzyl-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2610869.png)

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2610873.png)

![2-[2-(4-methoxyphenyl)-1-(5-phenyl-1,3-thiazol-2-yl)ethyl]-1H-benzimidazole](/img/structure/B2610874.png)

![3-[(2,4,6-Triphenylpyridin-1-ium-1-yl)methyl]pyridin-1-ium-1-olate perchlorate](/img/structure/B2610879.png)